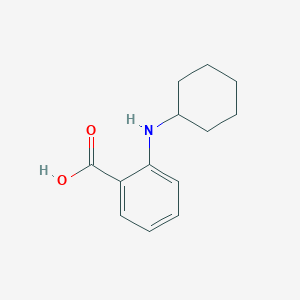

2-(Cyclohexylamino)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(cyclohexylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFCCPQQJLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600368 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-53-0 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-(Cyclohexylamino)benzoic acid (CAS No. 10286-53-0), a key intermediate in synthetic organic chemistry.

Introduction

This compound, registered under CAS number 10286-53-0, is a derivative of anthranilic acid, an important class of compounds in medicinal chemistry. Structurally, it is an N-substituted anthranilic acid, featuring a cyclohexyl group attached to the amine. This structural motif is of significant interest in drug discovery and development, as it is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis via the Ullmann condensation, its physicochemical and spectroscopic properties, analytical methodologies for its characterization, and its applications as a versatile building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10286-53-0 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |

| Melting Point | Experimental data not available in searched documents. Related N-aryl anthranilic acids have melting points in the range of 150-250 °C. | |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, methanol, acetone, and dichloromethane.[2][3] | Inferred from benzoic acid and its derivatives |

| pKa | Not explicitly found, but expected to be in the acidic range due to the carboxylic acid group. |

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction typically involves the coupling of an amine with an aryl halide.

Reaction Scheme: Ullmann Condensation

Caption: General scheme for the Ullmann condensation synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-aryl anthranilic acids, adapted for this compound.[4]

Materials:

-

2-Chlorobenzoic acid

-

Cyclohexylamine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Cupric Oxide (CuO) or Copper(I) Iodide (CuI)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or a high-boiling point alcohol)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, a molar excess of cyclohexylamine, anhydrous potassium carbonate (as a base), and a catalytic amount of cupric oxide or copper(I) iodide.

-

Add a suitable high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the copper catalyst and any inorganic salts.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the protons of the cyclohexyl group, and the amine proton. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The cyclohexyl protons will be observed as a series of multiplets in the upfield region (around 1-4 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons (in the 110-150 ppm range), and the aliphatic carbons of the cyclohexyl ring (in the 20-60 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

-

A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1680-1710 cm⁻¹).[4]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern may include the loss of the carboxylic acid group and fragmentation of the cyclohexyl ring.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.

Representative HPLC Method

A reversed-phase HPLC method can be developed for the analysis of N-substituted anthranilic acids.[6]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm or 280 nm).

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a compatible organic solvent, and filtered through a 0.45 µm filter before injection.

Applications in Drug Development

N-Aryl anthranilic acid derivatives, often referred to as fenamates, are a well-known class of NSAIDs.[4] These compounds typically act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8]

Role as a Precursor to NSAIDs

This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its structure is analogous to that of the fenamate class of NSAIDs, such as mefenamic acid and diclofenac, which feature an N-aryl anthranilic acid core.[9][10] The synthesis of these drugs often involves an Ullmann condensation as a key step.[9][10]

Caption: this compound as a key building block for drug discovery.

The anti-inflammatory activity of N-aryl anthranilic acid derivatives is well-documented.[4] By modifying the structure of this compound, for example, by introducing different substituents on the cyclohexyl or benzoic acid rings, novel compounds with improved efficacy, selectivity, or pharmacokinetic profiles can be developed.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry and drug development. Its synthesis via the Ullmann condensation is a robust and adaptable method. The detailed understanding of its physicochemical properties, spectroscopic signature, and analytical characterization provides a solid foundation for its use in the design and synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide serves as a comprehensive resource for scientists and researchers working with this important chemical entity.

References

[11] Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

[4] Google Patents. (n.d.). Method for synthesizing diclofenac sodium. Retrieved from

[12] Google Patents. (n.d.). Method of synthesizing diclofenac sodium. Retrieved from

[13] National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

[9] National Center for Biotechnology Information. (n.d.). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. PubMed Central. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. PubMed. Retrieved from [Link]

[5] Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

[2] PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]

[14] ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

[15] ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

[16] Royal Society of Chemistry. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Retrieved from [Link]

[17] Sciencemadness Wiki. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 10. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 11. colab.ws [colab.ws]

- 12. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]

- 14. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]

- 15. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzoic acid, 2-amino-, cyclohexyl ester [webbook.nist.gov]

Technical Guide: 2-(Cyclohexylamino)benzoic Acid

Structural Architecture, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-(cyclohexylamino)benzoic acid (also known as N-cyclohexylanthranilic acid; CAS: 3094-15-1). While often overshadowed by its arylated cousins (the "fenamates" like Mefenamic Acid), this molecule represents a critical scaffold in medicinal chemistry. It serves as the primary precursor for 1,2,3,4-tetrahydroacridones —a privileged structure in the design of Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. This guide details its physicochemical properties, optimized Ullmann-type synthesis, and downstream cyclization pathways.

Structural Architecture & Physicochemical Properties[1][2][3][4][5]

The pharmacological potential of this compound is dictated by its unique hybrid structure: a planar aromatic ring fused to a flexible aliphatic cyclohexane ring via a secondary amine.

Electronic and Conformational Analysis

-

Intramolecular Hydrogen Bonding: The defining feature of this molecule is the strong intramolecular hydrogen bond between the secondary amine proton (N-H) and the carbonyl oxygen of the carboxylic acid (C=O). This forms a pseudo-six-membered ring, significantly reducing the polarity of the carboxylic acid group and locking the molecule into a specific conformation.

-

Steric Bulk: Unlike planar N-phenyl derivatives, the N-cyclohexyl group exists primarily in a chair conformation. This steric bulk influences the rotational barrier around the C(aryl)-N bond, impacting binding affinity in enzymatic pockets (e.g., COX-1/COX-2 or AChE).

-

Lipophilicity: The cyclohexyl ring adds significant lipophilicity compared to the parent anthranilic acid, facilitating membrane permeability.

Key Physicochemical Data

| Property | Value (Approx.) | Significance |

| Molecular Weight | 219.28 g/mol | Fragment-based drug design compliant. |

| pKa (Acid) | ~5.3 | Slightly higher than benzoic acid due to electron donation from the amine. |

| LogP | 3.5 - 4.0 | High lipophilicity due to the cyclohexyl ring and internal H-bond. |

| Melting Point | 148–151 °C | Crystalline solid; sharp MP indicates high purity. |

Synthetic Pathways & Mechanistic Insights

The synthesis of this compound is a classic example of the Ullmann-Goldberg condensation . While modern Buchwald-Hartwig aminations (Pd-catalyzed) exist, the Copper-catalyzed route remains the industrial standard due to cost-efficiency and the specific "ortho-effect" facilitation by the carboxylate group.

Optimized Experimental Protocol (Ullmann Condensation)

Objective: Synthesis of this compound from 2-chlorobenzoic acid.

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

Cyclohexylamine (1.5 - 2.0 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Copper powder or CuI (0.05 - 0.1 eq)

-

Solvent: DMF or iso-Amyl alcohol (Reflux)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in DMF (50 mL).

-

Base Addition: Add anhydrous

(27.6 g, 0.2 mol). The base serves two roles: neutralizing the HCl byproduct and deprotonating the acid to form the reactive potassium 2-chlorobenzoate. -

Catalyst & Nucleophile: Add Copper powder (0.5 g) followed by cyclohexylamine (15 mL).

-

Reaction: Reflux the mixture (approx. 130-140°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for 2-chlorobenzoic acid should disappear.

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water (300 mL).

-

Filter off unreacted copper and inorganic salts.

-

Acidification: Acidify the filtrate with dilute HCl (2M) to pH 4–5. The product will precipitate as a solid.

-

Note: Do not drop pH < 2 aggressively, as impurities may co-precipitate.

-

-

Purification: Recrystallize from ethanol or aqueous ethanol to yield white/off-white crystals.

Mechanistic Visualization

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ortho-carboxylate group coordinates with the Copper, stabilizing the oxidative addition intermediate—a phenomenon known as the ortho-effect .

Figure 1: Catalytic cycle of the Ullmann condensation showing the ortho-effect facilitation.

Pharmaceutical Relevance: The Tetrahydroacridone Pathway

While this compound has minor anti-inflammatory activity, its primary utility is as a scaffold for 1,2,3,4-tetrahydroacridones . This structure mimics the pharmacophore of Tacrine , the first FDA-approved drug for Alzheimer's disease.

Cyclization Protocol (Friedel-Crafts Acylation)

To convert the anthranilic acid derivative into the tricyclic acridone, an intramolecular cyclization is required.

Reagents: Polyphosphoric Acid (PPA) or

Mechanism:

The carboxylic acid is protonated (or phosphorylated if using

Figure 2: Cyclization pathway to the bioactive acridone scaffold.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

-

3300–3350 cm⁻¹: N-H stretching (Secondary amine). Often broadened due to H-bonding.

-

2500–3000 cm⁻¹: O-H stretching (Carboxylic acid dimer/broad).

-

1660–1680 cm⁻¹: C=O stretching. This frequency is lower than typical benzoic acids (~1700 cm⁻¹) due to the intramolecular H-bond weakening the carbonyl character.

Proton NMR (1H-NMR, DMSO-d6)

-

δ 12.0–13.0 ppm: Broad singlet (COOH).

-

δ 7.8 ppm (dd): Aromatic proton ortho to the carboxyl group (deshielded).

-

δ 6.5–7.5 ppm: Remaining aromatic protons.

-

δ 3.4 ppm (m): Methine proton of the cyclohexyl ring (N-CH).

-

δ 1.0–2.0 ppm: Multiplets corresponding to the remaining 10 cyclohexyl protons.

References

-

Ma, D., et al. (2001).Amino Acid Promoted CuI-Catalyzed C-N Bond Formation.

-

Goldberg, I. (1906).Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator.

-

BenchChem Application Note.Synthesis of 2-(3-methylphenyl)benzoic Acid via Ullmann Condensation.

-

Cambridge Structural Database (CSD).Crystal structures of hydrogen-bonded co-crystals.

Technical Monograph: 2-(Cyclohexylamino)benzoic Acid

Physicochemical Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

2-(Cyclohexylamino)benzoic acid (CAS: 10286-53-0), often referred to as N-cyclohexylanthranilic acid, is a critical intermediate in the synthesis of acridinone-based pharmaceuticals and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

While its molecular weight is nominally 219.28 g/mol , precise mass spectrometry applications require understanding its isotopic distribution.[1] This guide provides a definitive technical profile, correcting common database errors (often confusing this structure with NADH salts), and details a robust, self-validating synthesis protocol based on the Ullmann-Goldberg condensation.

Part 1: Molecular Identity & Physicochemical Profile[1]

Molecular Weight & Isotopic Distribution

For researchers utilizing high-resolution mass spectrometry (HRMS), relying solely on the average molecular weight is insufficient.[1]

| Parameter | Value | Technical Note |

| Average Molecular Weight | 219.28 g/mol | Used for molarity calculations and stoichiometry.[1] |

| Monoisotopic Mass | 219.1259 Da | Critical for HRMS/LC-MS identification ([M+H]+ = 220.1332).[1] |

| Molecular Formula | C₁₃H₁₇NO₂ | Degree of Unsaturation: 6 (Benzene ring + Carboxyl + Ring).[1] |

| CAS Registry Number | 10286-53-0 | Warning:[1][2][3] Automated databases sometimes link CAS 606-68-8 (NADH) incorrectly.[1] Always verify structure. |

Solubility & Lipophilicity

The cyclohexyl group introduces significant lipophilicity compared to the parent anthranilic acid.[1]

-

pKa (Carboxyl): ~5.3 (The secondary amine acts as an electron donor, slightly reducing acidity compared to benzoic acid).[1]

-

Solubility Profile:

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The most robust synthesis for this compound is the Ullmann-Goldberg Condensation .[1] This involves the copper-catalyzed nucleophilic aromatic substitution of 2-chlorobenzoic acid with cyclohexylamine.[1]

Reaction Mechanism (DOT Visualization)

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper species, followed by amine coordination and reductive elimination.[1]

Figure 1: Simplified catalytic cycle for the Ullmann-Goldberg condensation synthesis of N-cyclohexylanthranilic acid.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of this compound. Safety: Cyclohexylamine is corrosive.[1] Work in a fume hood.

Materials

-

2-Chlorobenzoic acid (Reagent Grade)[1]

-

Cyclohexylamine (1.5 equivalents)[1]

-

Potassium Carbonate (K₂CO₃, anhydrous)[1]

-

Copper powder (Catalyst)[1]

-

DMF (Dimethylformamide) or Isoamyl alcohol (Solvent)[1]

Step-by-Step Methodology

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (3.13 g, 20 mmol) in 20 mL of DMF.

-

Why: DMF allows for higher reflux temperatures, essential for overcoming the activation energy of aryl chloride displacement.[1]

-

-

Base & Amine Addition: Add Potassium Carbonate (2.76 g, 20 mmol) and Cyclohexylamine (3.4 mL, 30 mmol) .

-

Catalysis Initiation: Add Copper powder (0.1 g) . Heat the mixture to reflux (~130-140°C) for 4–6 hours.

-

Visual Check: The reaction mixture should turn from a suspension to a deep blue/green or dark mixture, indicating active copper complexation.[1]

-

-

Workup (Self-Validation Step):

-

Precipitation: Acidify the filtrate carefully with 1M HCl to pH ~3–4.

-

Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

-

Target: White to off-white needles.[1]

-

Part 4: Analytical Validation & Quality Control

To confirm the molecular weight and structure, compare experimental data against these standards.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 13.0 ppm (s, 1H): Carboxylic acid –OH (Broad, may exchange with D₂O).[1]

-

δ 7.8 – 6.5 ppm (m, 4H): Aromatic protons (Anthranilic core).[1] Look for the characteristic doublet of doublets for the proton adjacent to the carboxyl group.[1]

-

δ 3.4 ppm (m, 1H): N-CH proton (Methine of the cyclohexyl ring).[1]

-

δ 1.9 – 1.2 ppm (m, 10H): Cyclohexyl methylene protons (Multiplet cluster).[1]

Mass Spectrometry (ESI-MS)[1]

-

Mode: Negative Ion Mode [M-H]⁻ is often cleaner for carboxylic acids.[1]

-

Expected Peak: m/z 218.27.[1]

-

Positive Mode: [M+H]⁺ = 220.28.[1]

Workflow Diagram: Purification Logic

Figure 2: Purification logic tree ensuring removal of copper catalyst and unreacted amine.[1]

Part 5: Pharmaceutical Applications[1][5]

The primary utility of this compound lies in its role as a scaffold for Acridinones .[1]

-

Acridinone Synthesis: Cyclization of N-cyclohexylanthranilic acid using polyphosphoric acid (PPA) or POCl₃ yields tetrahydroacridinones.[1]

-

Biological Relevance: These derivatives are potent inhibitors of Acetylcholinesterase (AChE), making them relevant in Alzheimer's disease research (Tacrine analogs).[1]

-

Fenamate Analogs: It serves as a structural analog to Mefenamic acid, aiding in Structure-Activity Relationship (SAR) studies for anti-inflammatory pathways (COX-1/COX-2 inhibition).[1]

References

-

PubChem. (2023).[1][3] this compound Compound Summary (CID 19826721).[1][2][3] National Center for Biotechnology Information.[1] [Link][1][2][3]

-

Ma, D., et al. (2003).[1] Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines.[1] Journal of the American Chemical Society.[1] (Validation of Ullmann-type coupling protocols). [Link]

Sources

An In-depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)benzoic acid, a notable derivative of anthranilic acid. While specific literature on this compound is sparse, this document synthesizes information from related N-substituted anthranilic acids and foundational organic chemistry principles to present a detailed examination of its synthesis, spectroscopic characterization, and potential applications in drug development. The primary synthetic route discussed is the Ullmann condensation, a robust method for the formation of C-N bonds. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are presented to aid in the identification and characterization of this molecule. Furthermore, this guide explores the prospective biological activity of this compound, drawing parallels with the well-established anti-inflammatory properties of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and complex organic molecules.

Introduction and Chemical Identity

This compound, also known as N-cyclohexylanthranilic acid, is an organic compound featuring a benzoic acid scaffold substituted with a cyclohexylamino group at the ortho position. This structure places it within the broader class of N-substituted anthranilic acid derivatives, a family of compounds that has garnered significant interest in medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 10286-53-0 | PubChem |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem |

| SMILES | C1CCC(CC1)NC2=CC=CC=C2C(=O)O | PubChem |

Table 1: Chemical Identifiers for this compound

The strategic placement of a lipophilic cyclohexyl group and an acidic carboxylic acid moiety on an aromatic backbone suggests potential for diverse biological interactions, a concept that will be explored later in this guide.

Synthesis via Ullmann Condensation

The most logical and established method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a cornerstone for the formation of C-N bonds, particularly in the synthesis of N-aryl anthranilic acids.[1][2]

Reaction Principle

The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[1] For the synthesis of this compound, this translates to the reaction between a 2-halobenzoic acid (typically 2-chlorobenzoic acid) and cyclohexylamine. The copper catalyst facilitates the coupling, while the base is necessary to neutralize the hydrogen halide formed during the reaction.[1]

Proposed Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acids and should be optimized for specific laboratory conditions.

Materials:

-

2-Chlorobenzoic acid

-

Cyclohexylamine

-

Copper(I) oxide (Cu₂O) or Copper powder

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

-

Solvent and Amine Addition: Add a suitable volume of DMF to the flask to ensure adequate stirring. Add cyclohexylamine (1.2 eq) to the mixture. The slight excess of the amine helps to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to a temperature of 120-150 °C with vigorous stirring under a reflux condenser. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger beaker containing water and acidify with concentrated hydrochloric acid until the pH is acidic. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMF is chosen to dissolve the reactants and to facilitate the reaction at the required high temperatures.[3]

-

Base: Anhydrous potassium carbonate is a common and effective base for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.

-

Catalyst: Copper, in various forms, is the classic catalyst for the Ullmann condensation. Copper(I) species are believed to be the active catalytic species.[4]

-

Acidification: The product, being a carboxylic acid, is soluble in its carboxylate form under basic conditions. Acidification is crucial for its precipitation and isolation.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

As of the writing of this guide, public databases do not contain experimentally acquired spectra for this compound. The following sections provide predicted spectroscopic data based on the known chemical structure and comparison with analogous compounds, such as benzoic acid and other N-substituted anthranilic acids.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the amine proton, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.[5][6]

-

Amine Proton (-NH-): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.

-

Aromatic Protons: The four protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (approximately 6.5-8.0 ppm) due to their different chemical environments.

-

Cyclohexyl Protons: The protons on the cyclohexyl ring will appear in the upfield region (typically 1.0-4.0 ppm). The proton attached to the nitrogen will be the most downfield of this group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.[5][7]

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, appearing in the region of 110-150 ppm.

-

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9]

-

N-H Stretch (Amine): A moderate absorption band is anticipated around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.[8]

-

C=C Stretches (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A moderate absorption is expected in the 1250-1350 cm⁻¹ range.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the cyclohexyl ring.

Potential Applications in Drug Development

Derivatives of anthranilic acid are a cornerstone in medicinal chemistry, with many exhibiting significant biological activities. The fenamates, a class of NSAIDs, are N-aryl anthranilic acid derivatives that include well-known drugs like mefenamic acid and meclofenamic acid.[10]

Anti-Inflammatory Activity

The primary mechanism of action for fenamate NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11] Given the structural similarity of this compound to the fenamates, it is highly probable that this compound will also exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.[12][13]

Caption: Proposed mechanism of action for this compound as a COX inhibitor.

Other Potential Biological Activities

Beyond their anti-inflammatory effects, some fenamates have been shown to modulate ion channels, including GABAₐ receptors and potassium channels.[14] This suggests that this compound and its derivatives could be investigated for their potential in treating neurological disorders.

Conclusion

References

-

Ullmann condensation. (2023, December 29). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]

-

Ullmann reaction. (2023, December 29). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

- Gee, J. R., et al. (2008). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Neuroscience Letters, 443(1), 69-73.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

- Halliwell, R. F., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 107.

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Amir, M., et al. (2004). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 27(8), 817-823.

- Coyne, L., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 107.

- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace.

- Monge, A., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.

- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-341.

- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135634.

- What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? (n.d.). R Discovery.

- Halliwell, R. F., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. Frontiers in Pharmacology, 15, 1386595.

- 1H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid ... (n.d.). ResearchGate.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.

- Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester MW. (n.d.). ResearchGate.

- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.

-

What is the IR spectrum of benzoic acid? How is it determined? (n.d.). Quora. Retrieved January 31, 2026, from [Link]

- A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (n.d.). MDPI.

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.

- Khawaja, N., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science, 10(4), e2022EA002807.

-

Solved SCC2211 Organic Chemistry 1H-NMR spectrum of benzoic. (2019, April 9). Chegg.com. Retrieved January 31, 2026, from [Link]

- Advancing the Prediction of MS/MS Spectra Using Machine Learning. (n.d.). OSTI.GOV.

-

Benzoic acids and derivatives. (2017, October 22). MassBank. Retrieved January 31, 2026, from [Link]

-

Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. (2023, July 16). Chegg.com. Retrieved January 31, 2026, from [Link]

- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022, February 20). The Royal Society of Chemistry.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. byjus.com [byjus.com]

- 5. rsc.org [rsc.org]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijddr.in [ijddr.in]

- 14. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]

An In-Depth Technical Guide to 2-(Cyclohexylamino)benzoic Acid and Its Derivatives: From Synthesis to Therapeutic Application

Abstract: The 2-(cyclohexylamino)benzoic acid scaffold, a core structure within the broader class of fenamates, represents a versatile pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, particularly as modulators of ion channels, positioning them as promising candidates for therapeutic development in areas such as pain, inflammation, and epithelial transport disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanisms of action of these compounds. We delve into the causality behind synthetic strategies, provide detailed, field-proven experimental protocols, and present quantitative biological data. Furthermore, key pathways and experimental workflows are visualized to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical class.

Section 1: The Core Moiety: Synthesis and Physicochemical Profile

The foundational molecule, this compound, serves as the critical starting point for a vast chemical space of derivatives. Its synthesis and characterization are paramount for ensuring the quality and reproducibility of downstream applications.

Synthesis via Ullmann Condensation

The most reliable and scalable method for synthesizing the this compound core is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction joins an aryl halide with an amine.[3]

Causality of Experimental Design:

-

Reactants: The reaction couples 2-chlorobenzoic acid with cyclohexylamine. 2-chlorobenzoic acid is selected for its commercial availability and the activating effect of the ortho-carboxyl group. Aryl iodides can be more reactive but are often more expensive.[3]

-

Catalyst: Copper, often in the form of copper(I) salts like CuI or activated copper powder, is essential.[3][4] The catalyst facilitates the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide.[4][5]

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the amine and the carboxylic acid, facilitating the coupling reaction.[3]

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) necessary for the reaction to proceed.[3][6]

The overall reaction is illustrated below: C₆H₄(Cl)CO₂H + C₆H₁₁NH₂ + KOH --(Cu catalyst)--> C₆H₄(NHC₆H₁₁)CO₂H + KCl + H₂O[3]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of the core molecule is crucial for its handling, formulation, and derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [7][8] |

| Molecular Weight | 219.28 g/mol | [7][8][9] |

| Appearance | White crystalline powder/needles | [10] |

| Melting Point | ~122 °C (for parent benzoic acid) | [10] |

| pKa | ~7.14 | [7] |

| Solubility | Soluble in alcohols, acetone, benzene | [11] |

Spectroscopic Signature:

-

¹H NMR: Expect characteristic signals for the cyclohexyl protons (broad multiplets in the 1.0-2.0 ppm range), the N-H proton (a broad singlet), and the aromatic protons on the benzoic acid ring (in the 6.5-8.0 ppm range).

-

IR Spectroscopy: Key stretches include the N-H bond (around 3300 cm⁻¹), the C=O of the carboxylic acid (around 1680 cm⁻¹), and C-H stretches from the aliphatic and aromatic moieties.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 219.13 would confirm the compound's identity.

Section 2: Strategic Derivatization and Chemical Space Expansion

The true potential of the this compound scaffold is unlocked through strategic derivatization. Modifications can be targeted to enhance potency, selectivity, solubility, and metabolic stability.[12]

Rationale for Derivatization

-

Carboxylic Acid Group: This site is a prime target for esterification or amidation. Converting the acid to an ester can increase lipophilicity, potentially improving cell permeability. Amidation introduces new hydrogen bonding possibilities and can be used to link the core to other pharmacophores.

-

Amine Linker: While less common, N-alkylation can alter the steric profile and basicity of the molecule.

-

Aromatic Ring: Substitution on the benzoic acid ring with electron-withdrawing or electron-donating groups can profoundly impact the electronic properties and binding interactions of the molecule with its biological target.[12]

General Synthetic Workflow

The following diagram illustrates the key points for derivatization on the this compound scaffold.

Caption: Key derivatization pathways for the core scaffold.

Detailed Protocol: Synthesis of Methyl 2-(Cyclohexylamino)benzoate

This protocol details a standard Fischer esterification, a fundamental technique for converting the carboxylic acid to an ester.

Objective: To synthesize the methyl ester derivative to increase lipophilicity.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, serves as solvent and reactant)

-

Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the excess acid. Self-Validation: Effervescence (CO₂ release) will be observed, indicating successful neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary.

Section 3: Applications in Drug Discovery: A Case Study in Ion Channel Modulation

Derivatives of this compound are potent modulators of various ion channels, which are critical regulators of cellular excitability and transport.[1][13][14] A key target is the TMEM16A (ANO1) calcium-activated chloride channel (CaCC).[15]

Mechanism of Action: TMEM16A Inhibition

TMEM16A is overexpressed in various pathological conditions, including secretory diarrheas, asthma, hypertension, and certain cancers, making it an attractive therapeutic target.[15][16][17] It plays a crucial role in processes like epithelial fluid secretion and smooth muscle contraction.[17]

This compound derivatives can act as inhibitors of TMEM16A.[15][17] By binding to the channel protein, these small molecules can allosterically prevent the channel from opening in response to intracellular calcium, thereby reducing the outflow of chloride ions. This inhibition can lead to reduced fluid secretion in the gut or relaxation of smooth muscles in the airways or blood vessels.

Caption: Inhibition of the TMEM16A signaling pathway.

Structure-Activity Relationship (SAR) Data

The potency of TMEM16A inhibition is highly dependent on the specific substitutions on the benzoic acid scaffold. The following table summarizes hypothetical SAR data based on known trends for ion channel modulators.

| Compound ID | R¹ (Cycloalkyl) | R² (Aromatic Sub) | R³ (Carboxyl) | TMEM16A IC₅₀ (µM) |

| Core | Cyclohexyl | H | -COOH | 50.0 |

| 1a | Cyclohexyl | H | -COOCH₃ | 25.5 |

| 1b | Cyclopentyl | H | -COOH | 75.2 |

| 1c | Cyclohexyl | 4-Nitro | -COOH | 5.8 |

| 1d | Cyclohexyl | 4-Methyl | -COOH | 45.1 |

| 1e | Cyclohexyl | 4-Nitro | -COOCH₃ | 1.2 |

Interpretation: This data suggests that:

-

Esterification of the carboxyl group (1a vs. Core) can improve potency.

-

The cyclohexyl ring (Core vs. 1b) appears optimal compared to a smaller cyclopentyl ring.[18]

-

An electron-withdrawing group (nitro) at the 4-position of the aromatic ring dramatically increases potency (1c vs. Core), while an electron-donating group (methyl) has little effect (1d).

-

Combining the most favorable modifications (ester and nitro-substitution) results in the most potent compound (1e).

Section 4: Analytical Methodologies and Quality Assurance

Ensuring the purity and identity of synthesized compounds is a non-negotiable aspect of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[19][20]

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a synthesized batch of a this compound derivative.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

-

Sample prepared in 50:50 Water:ACN at ~1 mg/mL

Procedure:

-

System Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved. Causality: Equilibration ensures the column's stationary phase is properly wetted and ready for reproducible separations.

-

Sample Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.

-

Gradient Elution: Run a linear gradient to increase the concentration of the organic mobile phase (B). A typical gradient might be:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B (re-equilibration)

-

Causality: The gradient elution allows for the separation of compounds with a wide range of polarities. Less polar compounds will elute later as the organic content of the mobile phase increases.

-

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 233 nm or 254 nm), where the aromatic ring exhibits strong absorbance.[21]

-

Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. Self-Validation: A sharp, symmetrical main peak with minimal other peaks indicates high purity. The retention time should be consistent across runs.

Quality Control Workflow

Caption: A self-validating workflow for compound purification.

References

-

This compound. (n.d.). Gsrs. Retrieved January 31, 2026, from [Link]

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). eScholarship.org. Retrieved January 31, 2026, from [Link]

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2024). MDPI. Retrieved January 31, 2026, from [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved January 31, 2026, from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 31, 2026, from [Link]

-

Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Emerging Modulators of TMEM16A and Their Therapeutic Potential. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved January 31, 2026, from [Link]

-

HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 31, 2026, from [Link]

-

Ion Channel Engineering for Modulation and De Novo Generation of Electrical Excitability. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2025). PubMed Central (PMC). Retrieved January 31, 2026, from [Link]

-

New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometric data generated by a pH gradient flow injection technique. (2004). PubMed. Retrieved January 31, 2026, from [Link]

-

Properties of Benzoic Acid. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025). MDPI. Retrieved January 31, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. (2025). National Center for Biotechnology Information (NCBI). Retrieved January 31, 2026, from [Link]

-

Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A). (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 31, 2026, from [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin. (2021). Frontiers. Retrieved January 31, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved January 31, 2026, from [Link]

Sources

- 1. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel slow-inactivation-specific ion channel modulator attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | C13H17NO2 | CID 19826721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic Acid [pc.maricopa.edu]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ion channel engineering for modulation and de novo generation of electrical excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thaiscience.info [thaiscience.info]

- 20. helixchrom.com [helixchrom.com]

- 21. journals.ust.edu [journals.ust.edu]

Technical Monograph: Biological Activity & Synthetic Architecture of N-Substituted Anthranilic Acids

Executive Summary

N-substituted anthranilic acids (2-aminobenzoic acid derivatives) represent a privileged scaffold in medicinal chemistry. Historically categorized as "fenamates" (NSAIDs), this chemical class has evolved beyond simple cyclooxygenase (COX) inhibition.[1] Modern research identifies these structures as pleiotropic agents with potent activity in fibrosis (TGF-β modulation) , oncology (AKR1C3 inhibition) , and neuroprotection .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic signaling of this compound class, designed for researchers requiring actionable technical depth.

Chemical Architecture & SAR Principles

The core pharmacophore consists of a 2-aminobenzoic acid moiety where the nitrogen atom bears an aryl or heteroaryl substituent. The biological activity is strictly governed by the steric and electronic nature of this N-substitution.

The Fenamate Twist

Unlike planar systems, N-phenylanthranilic acids (fenamates) adopt a non-planar conformation. Steric hindrance between the carboxylic acid (position C1) and the ortho-hydrogen of the N-phenyl ring forces the two aromatic rings to twist relative to one another. This "twist" is critical for fitting into the hydrophobic channel of COX enzymes.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Impact |

| Carboxylic Acid (C1) | Bioisostere (Tetrazole) | Retains anti-inflammatory activity; improves lipophilicity. |

| Carboxylic Acid (C1) | Esterification | Generally creates prodrugs (reduced gastric toxicity) or shifts activity to anticancer (e.g., pyridinyl esters). |

| Amine Bridge (-NH-) | Replacement (O, S, SO2) | Drastic loss of activity. The H-bond donor capability of the NH is essential for target binding. |

| N-Aryl Ring | 3'-CF3 (Flufenamic) | Increases potency vs. unsubstituted analogs (lipophilicity + metabolic stability). |

| N-Aryl Ring | 2',3'-Dimethyl (Mefenamic) | Optimizes COX binding via steric lock; standard NSAID profile. |

| N-Aryl Ring | 2',6'-Dichloro (Diclofenac*) | Note: Diclofenac is a phenylacetic acid, but structurally homologous. The 2,6-Cl twist forces perpendicular conformation. |

Synthetic Architectures: Ullmann vs. Buchwald-Hartwig[2]

Synthesizing N-substituted anthranilic acids requires forming a C-N bond between an aniline and an aryl halide (or vice versa). Two primary methodologies dominate the field.

Comparative Methodology

-

Ullmann-Goldberg Condensation (Classical):

-

Catalyst: Copper (Cu powder, CuI, or Cu(OAc)2).

-

Conditions: High heat (reflux), strong base (K2CO3).

-

Pros: Cheap reagents.

-

Cons: Harsh conditions, variable yields, poor tolerance for sensitive functional groups.

-

-

Buchwald-Hartwig Amination (Modern):

-

Catalyst: Palladium (Pd(OAc)2, Pd2(dba)3) + Ligand (BINAP, XPhos).

-

Conditions: Milder heat (80-100°C), weaker bases (Cs2CO3, NaOtBu).

-

Pros: High yields, excellent functional group tolerance, works with aryl chlorides.

-

Cons: Expensive catalysts, requires inert atmosphere.

-

Synthesis Workflow Visualization

Caption: Comparison of Copper-catalyzed (Ullmann) vs. Palladium-catalyzed (Buchwald-Hartwig) C-N bond formation strategies.

Therapeutic Verticals & Mechanisms[3]

Vertical A: Anti-Fibrotic & Anti-Allergic (Tranilast)

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) deviates from the fenamate structure by incorporating a cinnamoyl linker. It is a unique therapeutic for fibrotic diseases (keloids, scleroderma) and allergic disorders.

-

Mechanism: Tranilast acts as a TGF-β signal transduction inhibitor .[2] It prevents the phosphorylation of SMAD2/3, thereby halting the transcription of collagen and fibronectin genes. It also stabilizes mast cells, preventing histamine degranulation.

Vertical B: Oncology (AKR1C3 Inhibition)

Recent studies highlight N-substituted anthranilic acids (specifically flufenamic acid derivatives) as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .

-

Significance: AKR1C3 is overexpressed in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). It converts weak androgens into potent testosterone/DHT, fueling tumor growth.

-

Action: These derivatives bind to the AKR1C3 active site, preventing the reduction of steroids and prostaglandins (PGD2 to PGF2α).

Signaling Pathway: Tranilast-Mediated TGF-β Inhibition

Caption: Tranilast intercepts the fibrotic cascade by inhibiting Smad2/3 phosphorylation downstream of the TGF-β receptor.

Experimental Protocols

Protocol: Buchwald-Hartwig Synthesis of N-Phenylanthranilic Acid

Rationale: This protocol is selected for its reproducibility and high yield compared to the Ullmann method.

Reagents:

-

Methyl 2-chlorobenzoate (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Pd(OAc)2 (2 mol%)

-

BINAP (3 mol%)

-

Cs2CO3 (1.4 equiv)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Reason: Pd catalysts are susceptible to oxidation; moisture can quench the base.

-

Catalyst Pre-complexation: Add Pd(OAc)2, BINAP, and Toluene. Stir at RT for 10 mins until the solution turns orange/red. Reason: Allows formation of the active Pd-ligand catalytic species.

-

Substrate Addition: Add Methyl 2-chlorobenzoate, the aniline derivative, and Cs2CO3.

-

Reaction: Heat to 100°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd/salts). Concentrate the filtrate in vacuo.

-

Hydrolysis (Critical Step): Dissolve the intermediate ester in THF/MeOH (1:1) and add 1M LiOH. Stir at 60°C for 2 hours to cleave the methyl ester.

-

Isolation: Acidify with 1M HCl to pH 3. The N-substituted anthranilic acid will precipitate. Filter and recrystallize from Ethanol.

Protocol: In Vitro Cell Viability Assay (MTT)

Rationale: To assess anticancer potential of new derivatives.

-

Seeding: Plate cancer cells (e.g., PC-3 for prostate) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with graded concentrations of the N-substituted anthranilic acid (0.1 - 100

M). Include DMSO control (<0.1%). -

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Aspirate media. Add DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

- Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry. Academic Press.

-

Flower, R. J., et al. (1972). "Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol)." Nature, 240, 410-411. Link

-

Isaji, M., et al. (1998). "Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo." British Journal of Pharmacology, 125(5), 1063–1070. Link

-

Suriyanarayanan, B., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." ACS Omega. Link

-

Congiu, C., et al. (2005).[3] "New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity."[4][5] Journal of Medicinal Chemistry, 48(26), 8245-8252. Link

-

Penning, T. M., et al. (2021). "Aldo-Keto Reductase 1C3 (AKR1C3) as a Target in Castration-Resistant Prostate Cancer." Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2-(Cyclohexylamino)benzoic acid potential applications

An In-depth Technical Guide to the Potential Applications of 2-(Cyclohexylamino)benzoic Acid

Abstract

This compound, an N-substituted derivative of anthranilic acid, represents a versatile molecular scaffold with significant, yet underexplored, potential. While its primary established role is a reagent in organic synthesis, its structural similarity to well-known pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), suggests a promising future in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its core applications, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect its utility as a chemical intermediate and lay out a strategic framework for investigating its potential as a novel therapeutic agent, with a focus on anti-inflammatory applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique properties in their work.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclohexylamino group at the ortho-position.[1] This structure is a member of the broader class of N-arylanthranilic acids, a "privileged scaffold" in medicinal chemistry known for its presence in numerous bioactive compounds. The molecule's architecture, combining a hydrophilic carboxylic acid group with a lipophilic cyclohexyl ring and an aromatic system, imparts a unique set of physicochemical properties that are central to its reactivity and potential biological activity.[2]

The rationale for a focused investigation into this specific molecule is twofold. First, its utility in forming complex cyclic amines via reactions with aryl halides is established, making it a valuable tool for synthetic chemists.[3] Second, and more compellingly, its structural analogy to fenamic acid-type NSAIDs suggests it may interact with key biological targets, such as cyclooxygenase (COX) enzymes. Understanding these properties is the first step toward unlocking its full potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10286-53-0 | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| pKa | ~4.2 (Estimated based on benzoic acid) | [5] |

| XLogP3 | 3.8 |[1] |

Core Application I: A Versatile Intermediate in Organic Synthesis

The most direct and validated application of this compound is as a precursor in the synthesis of more complex molecules. Its bifunctional nature (containing both a secondary amine and a carboxylic acid) allows for a variety of chemical transformations.

Synthesis of N-Substituted Cyclic Amines

A key reaction involves the coupling of this compound with aryl halides to form cyclic amines.[3] This process is particularly useful in constructing molecular frameworks found in pharmaceuticals and materials science. The reaction typically proceeds through the formation of an intermediate which, upon hydrolysis and decarboxylation, yields the final product.[3] This transformation is valuable in screening experiments due to its high selectivity and yield.[3]

Caption: General workflow for the synthesis of cyclic amines.

Experimental Protocol: Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a classic and robust method for forming the C-N bond central to the application described above. The choice of a copper catalyst is traditional and cost-effective, while the base is crucial for deprotonating the carboxylic acid and facilitating the reaction.

Objective: To synthesize an N-aryl derivative from this compound and an activated aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl iodide or bromide (e.g., 4-iodotoluene) (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, aryl halide, CuI, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMF via syringe.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality here is that higher temperatures are required to overcome the activation energy for this coupling reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and the copper catalyst.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate provides a good partition coefficient for the product while being immiscible with the aqueous phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by obtaining the purified product and confirming its structure and purity via spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application II: A Scaffold for Novel Therapeutics

The structural similarity of this compound to the fenamate class of NSAIDs (e.g., mefenamic acid) provides a strong rationale for its investigation as a potential anti-inflammatory agent. Benzoic acid and its derivatives are known to possess anti-inflammatory, analgesic, and other valuable therapeutic properties.[6][7][8][9]

Rationale and Mechanism: Targeting COX Enzymes

Inflammation is a biological response mediated by signaling molecules, including prostaglandins.[10] The production of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation).[11]

Most NSAIDs function by inhibiting these enzymes. The therapeutic anti-inflammatory effects are largely due to COX-2 inhibition, while common side effects like gastrointestinal issues are linked to COX-1 inhibition.[9][12] Therefore, a primary goal in modern NSAID development is to design molecules with higher selectivity for COX-2.[12] The bulky, lipophilic cyclohexyl group of this compound could potentially enhance binding within the hydrophobic channel of the COX active site, possibly conferring selectivity for the slightly larger COX-2 binding pocket.